molecular formula C9H23NSi2 B1585122 N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine CAS No. 7688-51-9

N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine

Cat. No. B1585122
CAS RN: 7688-51-9
M. Wt: 201.46 g/mol
InChI Key: CVNCFZIIZGNVFD-UHFFFAOYSA-N
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Description

“N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine” is an organic compound with the molecular formula C9H23NSi2 . It is commonly used as an organic synthesis reagent .


Synthesis Analysis

The synthesis of “N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine” can be achieved by reacting allylamine with trimethylchlorosilane . It’s also mentioned that it can be used as a nucleophilic reagent to prepare complex bicyclic scaffolds by reacting with aryl aldehydes via imine formation .


Molecular Structure Analysis

The molecular structure of “N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine” consists of a nitrogen atom bonded to two trimethylsilyl groups and an allyl group . The exact 3D structure can be viewed using specific software .


Chemical Reactions Analysis

“N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine” is often used in the synthesis of compounds with an allyl functional group . It can also be used as a reagent in hydrosilylation and hydroboration reactions .


Physical And Chemical Properties Analysis

“N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine” is a liquid with a density of 0.816 g/mL at 25 °C . It has a boiling point of 72 °C/15 mmHg and a refractive index of 1.440 .

Scientific Research Applications

  • Electrochemistry

    • Application : N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine is used as an electrolyte additive to enhance the interfacial stability of a Ni-Rich Electrode for Lithium-Ion Batteries .
    • Method : The compound is introduced into the electrolyte at a concentration of 2 wt %. This additive suppresses electrolyte oxidation reactions and electrode structural destruction .
    • Results : The addition of this compound improves the cyclic stability of the LNCA (LiNi0.8Co0.15Al0.05O2) cathode material from 72.8% to 86.2% after 300 cycles .
  • Neutralization of C-H Acids

    • Application : Sodium bis(trimethylsilyl)amide, a derivative of bis(trimethylsilyl)amine, is widely used to neutralize C-H acids .
    • Method : The compound is used to deprotonate ketones and esters, yielding their enol derivatives . It can also be used to dehydrohalogenate CH2X2 (X = Br, I), yielding halocarbenes like CHBr and CHI .
    • Results : These carbene compounds can add to alkenes to yield substituted cyclopropane compounds .
  • Neutralization of C-H Acids

    • Application : Sodium bis(trimethylsilyl)amide, a derivative of bis(trimethylsilyl)amine, is widely used to neutralize C-H acids .
    • Method : The compound is used to deprotonate ketones and esters, yielding their enol derivatives . It can also be used to dehydrohalogenate CH2X2 (X = Br, I), yielding halocarbenes like CHBr and CHI .
    • Results : These carbene compounds can add to alkenes to yield substituted cyclopropane compounds .

Safety And Hazards

“N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine” is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapors, and using only in well-ventilated areas .

Future Directions

“N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine” continues to be a valuable reagent in organic synthesis . Its future directions may include its use in the synthesis of new organic compounds and its potential applications in various chemical reactions.

properties

IUPAC Name

N,N-bis(trimethylsilyl)prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NSi2/c1-8-9-10(11(2,3)4)12(5,6)7/h8H,1,9H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNCFZIIZGNVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N(CC=C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50227684
Record name N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine

CAS RN

7688-51-9
Record name 1,1,1-Trimethyl-N-2-propen-1-yl-N-(trimethylsilyl)silanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine
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Synthesis routes and methods

Procedure details

A 500-ml flask equipped with a distillation column, stirrer, thermometer and dropping funnel was charged with 193.7 g (1.2 mol) of hexamethyldisilazane and 7.0 g (0.02 mol) of dodecylbenzenesulfonic acid. To the flask kept at 70° C., 114.2 g (2.0 mol) of allylamine was added over one hour from the dropping funnel. The contents were stirred for 3 hours under reflux. Subsequently, the allylamine was distilled off over 8 hours. From the reaction solution, a fraction of 89 to 90° C. at 40 mmHg was collected by vacuum distillation, yielding 192.0 g of N,N-bis(trimethylsilyl)allylamine.
Quantity
193.7 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
catalyst
Reaction Step One
Quantity
114.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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